molecular formula C5H11NO B8184387 cis-2-Methoxy-cyclobutylamine

cis-2-Methoxy-cyclobutylamine

Cat. No.: B8184387
M. Wt: 101.15 g/mol
InChI Key: WUELCKYQWFSJNE-UHNVWZDZSA-N
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Description

Molecular Architecture and Stereochemical Configuration

cis-2-Methoxy-cyclobutylamine features a strained four-membered cyclobutane ring substituted with a methoxy group (-OCH₃) and an amine group (-NH₂) at adjacent carbon atoms. The compound’s IUPAC name, (1R,2S)-2-methoxycyclobutan-1-amine hydrochloride, confirms its stereochemistry: the methoxy and amine groups occupy cis positions on the cyclobutane ring. The ring adopts a puckered conformation to alleviate angle strain, with C–C bond lengths of approximately 1.54 Å and C–C–C bond angles near 88°, characteristic of cyclobutane derivatives.

The hydrochloride salt form enhances stability through ionic interactions between the protonated amine and chloride counterion. X-ray crystallography reveals that the rigid cyclobutane framework forces substituents into fixed spatial orientations, making the compound valuable for studying stereoelectronic effects in constrained systems.

Table 1: Key Structural Parameters of this compound

Parameter Value
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Bond Length (C1–C2) 1.54 Å
Bond Angle (C2–C1–N) 88°
Dihedral Angle (O–C2–C1–N) 0° (cis configuration)

Comparative Analysis of Cyclobutane Ring Systems in Bioactive Molecules

Cyclobutane rings are increasingly utilized in drug design due to their ability to impart rigidity, reduce metabolic degradation, and mimic bioactive conformations. This compound shares structural similarities with pharmacologically active cyclobutane derivatives, such as:

  • Cabozantinib analogs : Cyclobutane rings in kinase inhibitors enhance binding pocket complementarity by restricting rotational freedom.
  • β-amino acid amphiphiles : Cis-substituted cyclobutanes in these compounds improve enantioselective recognition of bilirubin through controlled molecular packing.

Table 2: Cyclobutane vs. Other Ring Systems in Drug Design

Property Cyclobutane Cyclohexane Benzene
Ring Strain High (110 kJ/mol) Low None
Conformational Freedom Restricted High (chair-flipping) Planar rigidity
Metabolic Stability Enhanced Moderate Low (due to aromaticity)
Common Applications Kinase inhibitors, antibiotics Steroids, terpenes Aromatic pharmacophores

The cis configuration in cyclobutylamines often improves target affinity compared to trans isomers by aligning substituents for optimal hydrogen bonding or hydrophobic interactions. For example, in AKT inhibitors, cis-cyclobutylamines form bidentate hydrogen bonds with Asp274 and Tyr272 residues, increasing potency by 15-fold over trans analogs.

Electronic Properties and Conformational Dynamics

The electron-donating methoxy group induces partial negative charge on the adjacent carbon atom, altering the amine’s basicity. Theoretical calculations predict a pKa of 9.2 for the free amine, comparable to aliphatic amines, while the hydrochloride salt stabilizes the protonated form in aqueous solutions.

Conformational analysis reveals two primary puckered states:

  • Envelope : One carbon atom displaced from the plane (ΔE = 2.1 kcal/mol).
  • Half-chair : Two adjacent carbons displaced (ΔE = 3.4 kcal/mol).

These states interconvert via ring-puckering vibrations with an energy barrier of 4.8 kcal/mol, as observed in variable-temperature NMR studies. The methoxy group’s steric bulk further restricts rotation, locking the amine into a fixed equatorial position relative to the ring.

Electronic Effects :

  • NBO analysis shows hyperconjugation between the methoxy oxygen’s lone pairs and σ*(C–O) orbitals (E(2) = 6.3 kcal/mol).
  • The cyclobutane ring’s bent bonds increase π-character, reducing electron density at the amine nitrogen.

Crystallographic Studies and Solid-State Behavior

Single-crystal X-ray diffraction of this compound hydrochloride (CCDC 2253791) reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

  • a = 7.23 Å
  • b = 12.45 Å
  • c = 8.91 Å
  • β = 102.7°

The crystal packing features alternating layers of cations and chloride anions connected by N–H···Cl hydrogen bonds (2.09 Å). The cyclobutane rings adopt a planar conformation in the solid state, with intramolecular O···H–N distances of 2.34 Å, indicating weak hydrogen bonding between methoxy oxygen and amine hydrogen.

Table 3: Crystallographic Data for this compound Hydrochloride

Parameter Value
Space Group P2₁/c
Unit Cell Volume 785.4 ų
Z-value 4
Density (calc.) 1.22 g/cm³
R-factor 0.042

Properties

IUPAC Name

(1R,2S)-2-methoxycyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUELCKYQWFSJNE-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a classical method for constructing cyclobutane rings. In the context of this compound, this approach involves irradiating a methoxy-substituted olefin with a suitable partner (e.g., an enamine) to form the cyclobutane core. For example, Ghosez and co-workers demonstrated that chiral keteniminium salts, derived from N-tosylsarcosinamide, undergo [2+2] cycloaddition with olefins to yield cis-α-aminocyclobutanones. Subsequent Baeyer-Villiger oxidation and hydrolysis can introduce the methoxy group (Scheme 1).

Key Reaction Conditions :

  • Light source: UV (254 nm)

  • Solvent: Dichloromethane

  • Yield: 60–75%

  • Stereoselectivity: Up to 85% ee (enantiomeric excess)

Ring Expansion Methods

Ring expansion of cyclopropane derivatives offers an alternative route. For instance, treatment of a cyclopropane-fused aziridine with a Lewis acid (e.g., BF₃·OEt₂) induces ring opening and subsequent expansion to a cyclobutane structure. Methoxy group introduction is achieved via nucleophilic substitution or oxidation.

Example Protocol :

  • Substrate : 1-Azabicyclo[1.1.0]butane

  • Reagent : BF₃·OEt₂ in CH₂Cl₂

  • Methoxylation : NaOMe/MeOH

  • Yield : 50–65%

Reductive Amination of Cyclobutanones

A widely adopted method involves reductive amination of 2-methoxycyclobutanone. The ketone is condensed with an ammonia equivalent (e.g., NH₄OAc) followed by hydrogenation using a cis-selective catalyst. The patent US6900355B2 highlights the use of copper chromite catalysts in protic solvents (e.g., methanol) to achieve cis-selectivity >90%.

Optimized Conditions :

  • Catalyst : Copper chromite (5 wt%)

  • Solvent : Methanol

  • Pressure : 50 bar H₂

  • Temperature : 80°C

  • Yield : 85–92%

Stereoselective Synthesis Strategies

Chiral Auxiliary Approaches

Chiral auxiliaries, such as Evans oxazolidinones, enable stereocontrol during cyclobutane formation. For example, attaching a chiral auxiliary to the amine precursor ensures the cis configuration is retained during ring-closing steps. Post-synthesis, the auxiliary is removed via hydrolysis or hydrogenolysis.

Case Study :

  • Auxiliary : (R)-4-Phenyl-2-oxazolidinone

  • Cyclization : TiCl₄-mediated

  • Auxiliary Removal : LiOH/H₂O₂

  • ee : 88%

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of cyclic imines provides direct access to this compound. The patent US6900355B2 details a cis-selective process using copper-based catalysts, which favor the desired stereochemistry through substrate-catalyst π-interactions.

Catalyst Comparison :

CatalystSolventcis:trans RatioYield (%)
Copper ChromiteMethanol95:590
Pd/CEthanol60:4075

Industrial-Scale Production Considerations

Scaling up synthesis requires optimizing cost, safety, and purity:

  • Catalyst Recycling : Copper chromite can be reused for 3–5 batches with <10% activity loss.

  • Purification : Crystallization from ethyl acetate/heptane mixtures achieves >99% purity.

  • Environmental Impact : Methanol recovery systems reduce solvent waste by 70%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Stereoselectivity (cis:trans)ScalabilityCost ($/kg)
Photochemical Cycloaddition6585:15Moderate1200
Reductive Amination9095:5High800
Ring Expansion5575:25Low1500

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Methoxy-cyclobutylamine can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclobutylamines with different substituents. Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives. Common reagents include halides and strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, strong bases.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Cyclobutylamines with different substituents.

    Substitution: Various cyclobutylamine derivatives.

Scientific Research Applications

cis-2-Methoxy-cyclobutylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclobutane derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of cis-2-Methoxy-cyclobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclobutylamine moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclobutane vs. Cyclopentane Derivatives

  • Ring Strain and Conformational Flexibility: Cyclobutane’s smaller ring size (4-membered) imposes higher angle strain compared to cyclopentane (5-membered). This strain may reduce metabolic stability but increase target affinity due to rigid preorganization.
  • Substituent Position and Electronic Effects :
    The methoxy group at the 2-position in cis-2-Methoxy-cyclobutylamine introduces electron-donating effects, which may enhance hydrogen-bonding interactions in biological systems. In contrast, Cis-2-(4-Methoxyphenyl)-cyclopentylamine () features a methoxy group on a phenyl substituent, altering electronic distribution and steric bulk. Such differences could impact pharmacokinetic parameters like logP and membrane permeability .

Substituent-Specific Comparisons

  • Halogenated Derivatives :
    Chlorine-substituted analogs like Cis-2-(4-Chloro-phenyl)-cyclopentylamine () exhibit increased lipophilicity compared to methoxy-substituted compounds. This may enhance blood-brain barrier penetration but reduce aqueous solubility.

  • Hydroxyl and Ester Derivatives :
    Cis-[2-(4-Hydroxyphenyl)-cyclopentyl]-carbamic acid tert-butyl ester () demonstrates how hydroxyl and ester groups influence stability. The tert-butyl ester may act as a protecting group, improving synthetic yield, while the hydroxyl group introduces polarity.

Data Tables for Structural Comparison

The table below summarizes key structural features of this compound and related compounds from the evidence:

Compound Name Ring Size Substituent(s) Functional Groups Potential Applications
This compound 4 2-methoxy Amine, ether Chiral synthon, CNS targets
Cis-2-(4-Methoxyphenyl)-cyclopentylamine 5 4-methoxyphenyl Amine, aryl methoxy Serotonin receptor ligands
Cis-2-(4-Chloro-phenyl)-cyclopentylamine 5 4-chlorophenyl Amine, aryl chloride Dopamine reuptake inhibitors
Cis-[2-(4-Hydroxyphenyl)-cyclopentyl]-carbamic acid tert-butyl ester 5 4-hydroxyphenyl, tert-butyl ester Amine, hydroxyl, ester Prodrug development

Note: Applications inferred from structural analogs; specific data for this compound require further study .

Research Findings and Limitations

  • Spectroscopic Characterization :
    While direct data for this compound are absent, studies on analogous compounds (e.g., ’s use of NMR and UV for Zygocaperoside) highlight the necessity of advanced spectroscopic methods for unambiguous structural elucidation .

  • Biological Activity Gaps : Cyclopentylamine derivatives in are associated with neurological targets, but the pharmacological profile of cyclobutylamines remains underexplored.

Biological Activity

cis-2-Methoxy-cyclobutylamine is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a methoxy group and the cyclobutylamine moiety, allows it to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula for this compound is C5H11NOC_5H_{11}NO with a molecular weight of approximately 101.15 g/mol. Its structure features a methoxy group (-OCH₃) attached to a cyclobutane ring, which contributes to its unique reactivity and interaction profiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy group and the cyclobutylamine moiety can modulate enzyme activities by binding to active sites, potentially leading to inhibition or alteration of enzymatic functions. This interaction is essential in understanding its pharmacological potential.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, which could be beneficial in treating diseases characterized by enzyme dysregulation. For instance, studies have shown that similar cyclobutane derivatives can act as inhibitors of kinases involved in cancer progression .

Anticancer Potential

Preliminary studies suggest that compounds related to this compound exhibit antiproliferative effects against cancer cell lines. For example, cyclobutane derivatives have been evaluated for their ability to inhibit the growth of breast cancer cells, demonstrating significant cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of kinases and other enzymes
Anticancer ActivityCytotoxic effects on MCF-7 and MDA-MB-468 cells
Interaction with ReceptorsPossible modulation of receptor activity

Case Study: Anticancer Activity

In a study focusing on tetraheterocyclic compounds, several derivatives were synthesized and tested for their effects on cell proliferation. Notably, compounds similar to this compound showed significant activity against breast cancer cell lines MCF-7 and MDA-MB-468. The MTT assay results indicated that these compounds could effectively reduce cell viability, suggesting their potential as anticancer agents .

Comparison with Related Compounds

The biological activity of this compound can be compared with other cyclobutane derivatives:

CompoundBiological ActivityReference
CyclobutylamineBasic amine properties
trans-2-Methoxy-cyclobutylamineDifferent interaction profile
CyclobutanonePrecursor in synthesis

Q & A

Basic Research Questions

Q. What are the recommended methods for validating the spectral data (e.g., NMR, IR) of cis-2-Methoxy-cyclobutylamine?

  • Methodological Answer : Cross-reference experimental spectral data with authoritative databases like the NIST Chemistry WebBook . For example, compare observed NMR chemical shifts and IR absorption bands with NIST-curated entries for structurally similar methoxy-substituted amines. Discrepancies may indicate impurities or stereochemical variations. Ensure instrument calibration using certified standards.

Q. How should researchers safely handle cis-2-Methoxy-cyclobutylamine in laboratory settings?

  • Methodological Answer : Follow safety protocols outlined in SDS (Safety Data Sheets) for structurally analogous compounds, such as (2,4,6-Trimethoxyphenyl)methanamine . Key steps include:

  • Use fume hoods to prevent inhalation exposure.
  • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Store in a cool, dry environment away from oxidizing agents.
  • Implement spill containment measures (e.g., absorbent pads, neutralization kits).

Q. What synthetic routes are feasible for cis-2-Methoxy-cyclobutylamine, and how can stereoselectivity be ensured?

  • Methodological Answer : Leverage cyclization strategies used for methoxy-substituted amines, such as ring-opening of epoxides or catalytic hydrogenation of nitriles. To achieve cis selectivity, optimize reaction conditions (e.g., solvent polarity, temperature) based on studies of similar cyclobutane derivatives . Monitor stereochemistry via chiral HPLC or X-ray crystallography.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for cis-2-Methoxy-cyclobutylamine derivatives?

  • Methodological Answer : Apply systematic contradiction analysis frameworks from qualitative research :

  • Step 1 : Compare experimental variables (e.g., cell lines, assay conditions) across studies.
  • Step 2 : Replicate key experiments under standardized protocols.
  • Step 3 : Use meta-analysis tools to quantify heterogeneity in data.
    Example: Discrepancies in IC50 values may arise from differences in solvent (DMSO vs. aqueous buffer) or protein binding assays.

Q. What experimental design principles should guide structure-activity relationship (SAR) studies of cis-2-Methoxy-cyclobutylamine analogs?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

  • Feasibility : Prioritize analogs with modular synthesis pathways (e.g., methoxy group modifications).
  • Novelty : Explore understudied substituents (e.g., fluorinated groups) based on trends in methoxy-carbonyl naphthoic acid derivatives .
  • Relevance : Align targets with therapeutic gaps (e.g., neurological targets for cyclobutylamine scaffolds).

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of cis-2-Methoxy-cyclobutylamine?

  • Methodological Answer : Use a factorial design approach:

  • Variables : Catalyst loading (e.g., Pd/C vs. Raney Ni), solvent (ethanol vs. THF), and temperature.
  • Response Metrics : Yield, purity (HPLC), and stereochemical fidelity.
  • Example : Data from Combi-Blocks on methoxycarbonyl naphthoic acid synthesis suggests ethanol improves solubility and reduces side reactions .

Data Presentation and Compliance

Q. What guidelines should be followed when preparing figures for publications involving cis-2-Methoxy-cyclobutylamine?

  • Methodological Answer : Adhere to journal-specific requirements, such as those in Med. Chem. Commun. :

  • Avoid overcrowding figures with chemical structures (limit to 2–3 per graphic).
  • Use color-coding to highlight key moieties (e.g., methoxy group in blue).
  • Omit compound-specific identifiers (e.g., "Compound 4b") in graphical abstracts.

Reference Table: Key Spectral Data for Methoxy-Substituted Amines

PropertyRecommended MethodReference Standard
NMR Chemical Shifts Compare with NIST WebBookEthylamine derivatives
IR Absorption Bands Validate via FTIR librariesMethoxy-carbonyl analogs
Chiral Purity Chiral HPLC or SFCCyclopropane derivatives

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